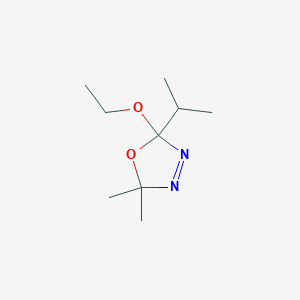![molecular formula C8H10N2OS B14409426 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile CAS No. 83370-35-8](/img/structure/B14409426.png)
3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile typically involves multiple steps, including cycloaddition reactions and subsequent functional group modifications. One common approach is the Diels-Alder reaction followed by ring-closing metathesis (RCM) to form the bicyclic core . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert oximes to amines or other reduced forms.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium cyanide (NaCN).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In organic synthesis, 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile serves as a versatile intermediate for constructing complex molecular architectures . Its unique structure allows for the development of novel synthetic methodologies.
Biology and Medicine: Its bicyclic framework can be modified to interact with specific biological targets, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and modifications made to the compound .
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a nucleophilic catalyst in organic synthesis.
8-Azabicyclo[3.2.1]octane: Utilized in the synthesis of tropane alkaloids and other biologically active molecules.
Uniqueness: 3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile stands out due to its unique combination of a hydroxyimino group and a thiabicyclic core. This combination imparts distinct reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
83370-35-8 |
|---|---|
Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
3-hydroxyimino-2-thiabicyclo[2.2.2]octane-4-carbonitrile |
InChI |
InChI=1S/C8H10N2OS/c9-5-8-3-1-6(2-4-8)12-7(8)10-11/h6,11H,1-4H2 |
InChI Key |
FEHQNLLYOOUKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1SC2=NO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene](/img/structure/B14409348.png)

![1-{4-(3-Methylphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14409361.png)






![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)
![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)

![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)

